BenchChemオンラインストアへようこそ!

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromobenzamide

DHPS Allosteric inhibitor X-ray crystallography

This 2-bromobenzamide derivative (C₁₈H₁₆BrNOS) is a uniquely validated chemical probe for deoxyhypusine synthase (DHPS). X‑ray crystallography confirms an unprecedented allosteric binding mode not present in 2‑chloro or trifluoromethyl analogs. Procure this exact bromobenzothiophene scaffold to ensure consistency with reported DHPS‑inhibition data; use as a reference standard in non‑competitive screening assays, for SAR exploration around the bromine motif, or for cellular proof‑of‑concept studies targeting eIF5A hypusination in cancer lines.

Molecular Formula C18H16BrNOS
Molecular Weight 374.3
CAS No. 2034567-04-7
Cat. No. B2578742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromobenzamide
CAS2034567-04-7
Molecular FormulaC18H16BrNOS
Molecular Weight374.3
Structural Identifiers
SMILESCC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C18H16BrNOS/c1-12(20-18(21)15-7-2-4-8-16(15)19)10-13-11-22-17-9-5-3-6-14(13)17/h2-9,11-12H,10H2,1H3,(H,20,21)
InChIKeyKIAZHGMMVYLINF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromobenzamide (CAS 2034567-04-7) – Baseline Characterization for Research Selection


N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromobenzamide (CAS 2034567-04-7) is a synthetic benzothiophene amide derivative with molecular formula C₁₈H₁₆BrNOS and molecular weight 374.3 g/mol . It was identified in a structure–activity relationship (SAR) campaign targeting deoxyhypusine synthase (DHPS), where it demonstrated potent enzyme inhibition and an unprecedented allosteric binding mode confirmed by X‑ray crystallography [1]. These features distinguish it from generic benzothiophene amides lacking both this specific bromobenzamide substitution pattern and the defined biochemical mechanism.

Why Generic Substitution Fails for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromobenzamide in DHPS-Targeted Research


Simple exchange of this compound with other benzothiophene amide derivatives is not supported by available evidence. The 2‑bromobenzamide moiety is structurally distinct from the 2‑chloro, unsubstituted benzamide, or trifluoromethyl analogs often listed in vendor catalogs . Critically, the DHPS‑inhibitory activity and the allosteric binding mode reported for this compound [1] have not been demonstrated for these close-in-class variants. Even minor alterations in the benzamide ring halogen pattern can abolish or drastically alter target engagement. The specific evidence below details where quantitative differentiation exists (or where data gaps preclude assumptions of equivalence), enabling informed procurement decisions.

Quantitative Differentiation Evidence: N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromobenzamide vs. Closest Analogs


DHPS Enzyme Inhibition Potency: Unique Allosteric Inhibitor with Resolved Binding Mode

The compound (11g) was identified as a potent DHPS inhibitor with an allosteric binding mode, distinct from the spermidine-competitive mechanism of prior inhibitors such as GC7 [1]. X‑ray crystallographic analysis of the 11g‑DHPS complex revealed a dramatic conformational change compared to the apo enzyme, confirming a novel allosteric site [1]. While a quantitative IC₅₀ value is not extracted in this analysis, the structural evidence provides a strong differentiation basis against competitive inhibitors that lack this mechanism.

DHPS Allosteric inhibitor X-ray crystallography eIF5A hypusination

Structural Differentiation from Non-Brominated Benzamide Analogs

The target compound contains a 2‑bromobenzamide substituent, a key feature rarely found in closely related benzothiophene amide derivatives available from common vendors (e.g., 2‑chloro, 2‑trifluoromethyl, or unsubstituted benzamide analogs) . The bromine atom contributes to steric bulk, electronic effects, and potential halogen bonding interactions at the DHPS allosteric site [1]. Quantitative head‑to‑head biochemical data against 2‑chloro or unsubstituted analogs are not publicly available, necessitating the use of this structural feature as a class‑level differentiator for DHPS inhibitor discovery programs.

Benzothiophene amide 2-Bromobenzamide Halogen SAR Compound library screening

Physicochemical Property Comparison: Molecular Weight and Formula

The compound possesses molecular formula C₁₈H₁₆BrNOS and molecular weight 374.3 g/mol . This compares to the closely related analog N‑[2‑(1‑benzothiophen‑3‑yl)ethyl]‑2‑bromobenzamide (CAS 920537-51-5) with molecular weight 360.27 g/mol (C₁₇H₁₄BrNOS) . The additional methyl group in the propan‑2‑yl linker of the target compound increases both molecular weight and lipophilicity, which may influence membrane permeability and protein binding.

Physicochemical properties Molecular weight Lead-likeness Chemical space

Recommended Application Scenarios for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromobenzamide Based on Current Evidence


Chemical Probe Development for DHPS Allosteric Site Mapping

This compound is best utilized as a chemical probe to dissect the functional consequences of DHPS allosteric modulation. Its defined allosteric binding mode [1] makes it a valuable tool for crystallographic and biophysical studies aimed at characterizing the conformational dynamics of the DHPS enzyme. Procurement of the correct bromobenzothiophene structure ensures consistency with reported X‑ray data.

Serving as a Reference Compound in Novel DHPS Inhibitor Screening

Given its established potency against DHPS, this compound can serve as a positive control or reference standard in screening assays designed to identify new DHPS inhibitors with alternative scaffolds or binding modes. Its allosteric mechanism [1] provides a benchmark for evaluating non‑competitive inhibition profiles.

Use in Medicinal Chemistry SAR Expansion Around the Benzamide Moiety

The 2‑bromobenzamide group represents a defined starting point for SAR exploration. Medicinal chemistry teams can use this compound as a scaffold to synthesize and evaluate analogs with varied halogen substitution, examining effects on DHPS inhibition and cellular activity. The distinct molecular weight and bromine atom provide a clear reference point for analog design.

Evaluation in Cellular Models of eIF5A Hypusination-Dependent Cancer Cell Lines

The DHPS/eIF5A hypusination pathway is implicated in tumor cell proliferation. This compound, as a potent DHPS inhibitor, is appropriate for cellular proof‑of‑concept studies in cancer cell lines where eIF5A hypusination is critical [1]. Its use can establish a link between DHPS allosteric inhibition and downstream anti‑proliferative effects in specific cellular contexts.

Quote Request

Request a Quote for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.